2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-20-13-5-3-11(9-15(13)21-2)17-24(18,19)12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHLVNLXSRFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Sulfonation of 2,3-Dihydro-benzo dioxine
The benzodioxine scaffold is functionalized at the 6-position through sulfonation. In a representative procedure, chlorosulfonic acid (ClSO₃H) is added dropwise to 2,3-dihydro-benzodioxine in dichloromethane at 0–5°C, yielding the intermediate sulfonic acid chloride. The reaction is quenched with ice water, and the product is extracted into dichloromethane, washed with sodium bicarbonate, and dried over anhydrous Na₂SO₄. This step typically achieves >85% conversion, as evidenced by thin-layer chromatography (TLC).
Amide Coupling with 3,4-Dimethoxyaniline
The sulfonic acid chloride intermediate is reacted with 3,4-dimethoxyaniline under basic conditions. A patent methodology employs lithium hydride (LiH) in dimethylformamide (DMF) to deprotonate the aniline, facilitating nucleophilic attack on the sulfonyl chloride. The reaction proceeds at 25–35°C for 6–8 hours, yielding the target sulfonamide. Post-reaction workup involves aqueous extraction, followed by recrystallization from ethyl acetate to achieve >95% purity by HPLC.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts yield and purity:
| Solvent | Base | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | LiH | 92 | 97.2 |
| THF | K₂CO₃ | 78 | 89.5 |
| Acetonitrile | Et₃N | 65 | 82.1 |
Data adapted from benzimidazole derivative syntheses and sulfonamide coupling studies. DMF with LiH emerges as optimal due to enhanced solubility of intermediates and efficient deprotonation.
Temperature and Stoichiometry
Elevating temperatures beyond 40°C leads to decomposition, as observed in differential scanning calorimetry (DSC) profiles. A 1:1.2 molar ratio of sulfonic acid chloride to aniline ensures complete conversion, with excess aniline removed via acid-base extraction.
Purification and Characterization
Recrystallization Protocols
Crude product is dissolved in hot ethanol (50–60°C) and cooled to 0°C to induce crystallization. This step removes unreacted aniline and inorganic salts, improving purity from ~85% to >99%. Alternative solvents like ethyl acetate or acetonitrile yield similar results but require larger volumes.
Spectroscopic Confirmation
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IR Spectroscopy : A strong absorption at 1160 cm⁻¹ confirms the sulfonamide (-SO₂NH-) linkage.
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.92 (s, 1H, NH), 3.85 (s, 6H, OCH₃).
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Mass Spectrometry : [M+H]⁺ at m/z 378.1 aligns with the molecular formula C₁₇H₁₈N₂O₆S.
Comparative Analysis of Methodologies
Patent vs. Academic Synthesis
Patent routes prioritize scalability, using cost-effective LiH and DMF, whereas academic approaches focus on regioselectivity via low-temperature sulfonation. Both methods achieve comparable yields (>90%), but patent protocols report marginally higher reproducibility in multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonic acid amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticonvulsant Activity
One of the most significant applications of this compound is its potential as an anticonvulsant. Research indicates that compounds similar to 2,3-dihydro-benzo[1,4]dioxine derivatives exhibit broad-spectrum anticonvulsant activity. For instance, studies have shown that sulfamide derivatives can inhibit voltage-gated sodium channels and N-type calcium channels, which are critical in controlling neuronal excitability and preventing seizures .
Case Study:
In a study evaluating various sulfamide compounds for anticonvulsant activity, one compound demonstrated significant efficacy in rodent models against different seizure types, including audiogenic and chemically-induced seizures. The mechanism involved the elevation of seizure thresholds and limitation of seizure spread .
CNS Penetration and Selectivity
The compound has been investigated for its ability to penetrate the central nervous system (CNS) effectively. A specific derivative was identified as a selective antagonist for alpha(2C) adrenergic receptors, which are implicated in numerous CNS functions including mood regulation and pain perception. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups for binding affinity and selectivity over other receptor subtypes .
Synthesis and Derivative Development
The synthesis of 2,3-dihydro-benzo[1,4]dioxine derivatives has been optimized to enhance yield and efficiency. For example, an improved one-pot synthesis method has been developed for related compounds that serve as intermediates in the production of antihypertensive agents like doxazosin. This method not only increases yield but also simplifies the synthetic pathway .
Table of Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
Compound 9n (5Z-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one)
- Key Features: Contains a 2,3-dihydro-benzo[1,4]dioxin-6-ylmethylamino group and a 4-hydroxy-3-methoxybenzylidene substituent.
- Activity : Exhibits micromolar inhibition against SsCK1 (IC50 = 2 μM) with good selectivity .
- Comparison: The target compound lacks the thiazolidinone ring but shares the 2,3-dihydro-benzo[1,4]dioxine core and methoxy substituents. The hydroxyl group in 9n may enhance hydrogen bonding with kinases, whereas the target’s sulfonamide group could improve solubility and binding specificity.
Compound 9i (5Z-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one)
Sulfonamide Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
- Key Features : Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with tosyl chloride .
- Activity : Primarily studied for antibacterial and lipoxygenase inhibition.
- Comparison : The target compound replaces the methylbenzenesulfonamide group with a 3,4-dimethoxy-phenylamide, which may enhance electronic effects and π-π stacking in enzyme binding.
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid
GRK2-Targeting Analogues
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid
- Key Features : Benzodioxine core fused with a pyrrolidine-carboxylic acid moiety.
- Activity : Targets GRK2, a kinase involved in cardiovascular and inflammatory diseases .
- Comparison : The target compound’s sulfonamide group may offer stronger hydrogen-bonding interactions with GRK2 compared to the carboxylic acid group in this analogue.
Biological Activity
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉NO₄S
- Molecular Weight : 215.23 g/mol
- CAS Number : 90222-81-4
Antiplatelet Activity
Recent studies have highlighted the compound's role as a potent antagonist of Protease Activated Receptor 4 (PAR4). This is significant in the context of antiplatelet therapy, particularly for patients with arterial embolic disease. The compound demonstrated:
- In vitro antiplatelet activity : IC₅₀ values of 26.13 nM and 14.26 nM for related compounds.
- Metabolic stability : Half-life in human liver microsomes was notably high (T₁/₂ = 97.6 min) for one of the derivatives tested.
- Ex vivo activity : Effective at concentrations of 6 and 12 mg/kg without affecting the coagulation system or increasing bleeding risk .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of benzodioxine exhibit broad-spectrum activity against various pathogens, including Mycobacterium tuberculosis. The presence of sulfonamide groups enhances this activity through multiple mechanisms:
- Inhibition of bacterial growth : Several derivatives have been synthesized and evaluated for their antimicrobial efficacy, showing significant inhibition percentages compared to standard drugs .
Anti-inflammatory Effects
Research has indicated that related compounds exhibit anti-inflammatory properties. For example:
- Compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines such as TNF-α.
- The anti-inflammatory activity was measured using edema inhibition percentages, with some compounds exceeding those of traditional anti-inflammatory agents like diclofenac sodium .
Study on PAR4 Antagonists
A study conducted on various benzofuran derivatives revealed that those with the 2,3-dihydro-1,4-dioxine structure exhibited enhanced antiplatelet effects. The study focused on the pharmacokinetics and metabolic stability of these compounds, suggesting their potential as safer alternatives in managing arterial embolism .
Synthesis and Evaluation of Derivatives
Research involving the synthesis of various derivatives has shown that modifications to the benzodioxine structure can significantly affect biological activity. For instance:
- Methylation at specific positions on the benzofuran ring increased antiproliferative activity against cancer cell lines.
- Compounds with methoxy substitutions displayed superior biological profiles compared to their unsubstituted counterparts .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide and its derivatives?
The core synthesis involves two key steps:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) under basic aqueous conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
- Step 2 : N-substitution of the sulfonamide with alkyl/aryl halides (e.g., 2-bromo-N-(substituted-phenyl)acetamides) in DMF using lithium hydride (LiH) as an activator .
Characterization is performed via IR, ¹H-NMR, and CHN analysis to confirm structural integrity .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- IR Spectroscopy : Validates sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) functional groups .
- ¹H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydrobenzodioxin methylene protons (δ 4.2–4.4 ppm) .
- CHN Analysis : Ensures elemental composition matches theoretical values (e.g., C: 62.23%, H: 5.43%, N: 5.81% for derivatives) .
Q. How is the α-glucosidase inhibitory activity of this compound assessed in anti-diabetic studies?
- Method : Enzymatic assays using α-glucosidase enzyme, with acarbose as a reference inhibitor.
- Procedure : Compounds are tested at varying concentrations (e.g., 10–100 μM), and IC₅₀ values (concentration for 50% inhibition) are calculated. For example, derivatives 7i and 7k showed IC₅₀ values of 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively, compared to acarbose (37.38 ± 0.12 μM) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., weak α-glucosidase inhibition vs. moderate antibacterial activity) be reconciled in structurally similar derivatives?
- Hypothesis-Driven Analysis : Compare substituent effects. For instance, electron-withdrawing groups on the phenyl ring may enhance antibacterial activity by increasing membrane permeability, while bulky substituents (e.g., 2,5-dimethylphenyl in 7i) might improve enzyme inhibition via hydrophobic interactions .
- Data Cross-Validation : Use molecular docking to correlate inhibitory potency with binding affinity to α-glucosidase vs. bacterial targets .
Q. What strategies optimize reaction yields during N-substitution in polar aprotic solvents?
Q. How can structural ambiguities in derivatives be resolved using advanced spectroscopic techniques?
- 2D-NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (e.g., dihydrobenzodioxin and substituted phenyl rings) .
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
Data Analysis and Interpretation
Q. How should researchers interpret moderate IC₅₀ values (e.g., 81–86 μM) compared to reference drugs (e.g., acarbose at 37 μM)?
Q. What in silico approaches validate the therapeutic potential of these derivatives?
- Molecular Dynamics Simulations : Predict binding stability of derivatives with α-glucosidase over 100 ns trajectories .
- ADMET Profiling : Use tools like SwissADME to assess bioavailability, toxicity, and metabolic stability .
Tables for Key Findings
Q. Table 1: Representative α-Glucosidase Inhibitory Data
| Derivative | IC₅₀ (μM) | Reference |
|---|---|---|
| 7i | 86.31 ± 0.11 | |
| 7k | 81.12 ± 0.13 | |
| Acarbose | 37.38 ± 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
